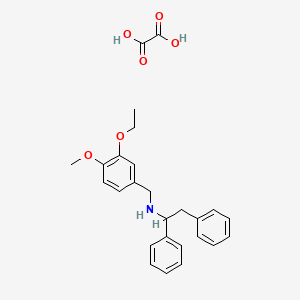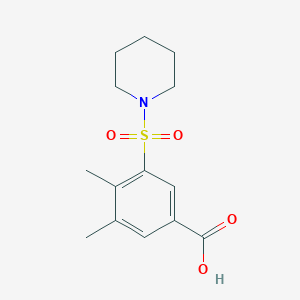
1-(3-methylcyclopentyl)-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methylcyclopentyl)-4-phenylpiperazine, also known as MCPP, is a psychoactive drug that belongs to the class of piperazine derivatives. It is a chemical compound that has been widely studied for its potential applications in scientific research.
Scientific Research Applications
1-(3-methylcyclopentyl)-4-phenylpiperazine has been widely used in scientific research for its potential applications in the field of neuroscience. It has been shown to have an affinity for various neurotransmitter receptors, including serotonin and dopamine receptors. 1-(3-methylcyclopentyl)-4-phenylpiperazine has also been used to study the effects of psychoactive drugs on behavior and cognition in animal models.
Mechanism of Action
1-(3-methylcyclopentyl)-4-phenylpiperazine acts as a partial agonist at serotonin receptors, specifically the 5-HT1A and 5-HT2C receptors. It also acts as an antagonist at dopamine receptors, specifically the D2 receptor. The exact mechanism of action of 1-(3-methylcyclopentyl)-4-phenylpiperazine is not fully understood, but it is believed to modulate the activity of these neurotransmitter systems, leading to changes in behavior and cognition.
Biochemical and Physiological Effects
1-(3-methylcyclopentyl)-4-phenylpiperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of dopamine and serotonin in the brain, leading to changes in mood and behavior. 1-(3-methylcyclopentyl)-4-phenylpiperazine has also been shown to increase heart rate and blood pressure, as well as cause dilation of blood vessels.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-methylcyclopentyl)-4-phenylpiperazine in lab experiments is its well-characterized pharmacology. Its effects on neurotransmitter systems have been extensively studied, making it a useful tool for studying the effects of psychoactive drugs on behavior and cognition. However, one limitation of using 1-(3-methylcyclopentyl)-4-phenylpiperazine is its potential for side effects, such as changes in heart rate and blood pressure, which may confound experimental results.
Future Directions
There are several future directions for research on 1-(3-methylcyclopentyl)-4-phenylpiperazine. One area of research is the development of more selective agonists and antagonists for serotonin and dopamine receptors. Another area of research is the development of novel psychoactive drugs based on the structure of 1-(3-methylcyclopentyl)-4-phenylpiperazine. Finally, further research is needed to fully understand the mechanism of action of 1-(3-methylcyclopentyl)-4-phenylpiperazine and its potential applications in the field of neuroscience.
Conclusion
In conclusion, 1-(3-methylcyclopentyl)-4-phenylpiperazine, or 1-(3-methylcyclopentyl)-4-phenylpiperazine, is a psychoactive drug that has been widely studied for its potential applications in scientific research. Its well-characterized pharmacology and potential applications in the field of neuroscience make it a useful tool for studying the effects of psychoactive drugs on behavior and cognition. However, its potential for side effects and the need for further research on its mechanism of action highlight the importance of continued research in this area.
Synthesis Methods
The synthesis of 1-(3-methylcyclopentyl)-4-phenylpiperazine is a multi-step process that involves the reaction of 1-(3-methylcyclopentyl)piperazine with phenylacetic acid. The reaction is catalyzed by a strong acid, such as hydrochloric acid, and is carried out under reflux conditions. The product is then purified using various techniques, such as recrystallization and chromatography.
properties
IUPAC Name |
1-(3-methylcyclopentyl)-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-14-7-8-16(13-14)18-11-9-17(10-12-18)15-5-3-2-4-6-15/h2-6,14,16H,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOHZXKWVPQOQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5415984 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-acetyl-N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-thiophenecarboxamide](/img/structure/B5038507.png)




![3-[(4-phenoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B5038527.png)
![1-(1,3-benzodioxol-5-yloxy)-3-[bis(2-hydroxyethyl)amino]-2-propanol hydrochloride](/img/structure/B5038533.png)
![N-[2-(2-pyridinylmethoxy)phenyl]tetrahydro-2H-pyran-4-amine bis(trifluoroacetate)](/img/structure/B5038538.png)
![ethyl 1-[4-(dimethylamino)benzyl]-3-piperidinecarboxylate](/img/structure/B5038551.png)
![N-(sec-butyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B5038559.png)
![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5038585.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5038604.png)
![N-(1-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5038605.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]cyclohexanone](/img/structure/B5038613.png)